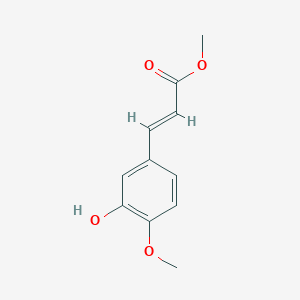

Methyl isoferulate

Übersicht

Beschreibung

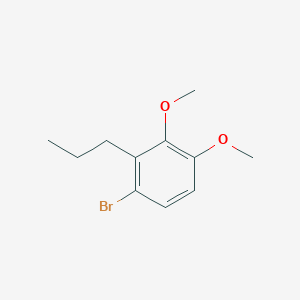

Methyl isoferulate (MIF) is an organic compound that belongs to the family of isoferulic acid derivatives. It is a natural organic compound found in plants and is used in the synthesis of various compounds, including polymers and pharmaceuticals. The compound is a key component in the synthesis of polymers, which are used in a variety of applications such as coatings, adhesives, and elastomers. MIF is also used in the synthesis of pharmaceuticals, and has been found to have a number of potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Lithospermic Acids and Related Compounds

Methyl isoferulate has been hypothesized to play a role in the biosynthesis of lithospermic acids and related nor and neolignans . These compounds are of interest due to their potential pharmacological activities, including antioxidant, anti-inflammatory, and antiviral properties. The reaction of methyl isoferulate with agents like FeCl3 or Ag2O can lead to the formation of these bioactive compounds, which could be beneficial for developing new therapeutic agents.

Enzymatic Oxidation and Derivative Synthesis

The enzymatic oxidation of ferulic acid, which is closely related to methyl isoferulate, has been studied for the preparation of new derivatives . This process can lead to the formation of dehydrodimers and dehydrotetramers with increased lipophilicity and higher melting points than the original compound. These properties are significant for the development of new molecules with enhanced antioxidant and anti-proliferative properties.

Mass Spectrometry and Fragmentation Studies

Methyl isoferulate has been used to study the fragmentation mechanisms in mass spectrometry, particularly the loss of the methyl radical from deprotonated molecules . Understanding these mechanisms is crucial for the structural elucidation of organic compounds and has implications for the analysis of a wide range of pharmacological substances.

Drug Discovery and Development

The methylation effect, often referred to as the “magic methyl” effect, is a key factor in drug discovery and development . Methyl isoferulate, due to its methyl group, can be used to study the impact of methylation on the pharmacodynamic and pharmacokinetic properties of bioactive molecules. This research can lead to the rational design and optimization of new drugs.

DNA Methylation Research

While not directly involving methyl isoferulate, the study of DNA methylation is a significant field of research . Methyl isoferulate can serve as a model compound to understand the effects of methylation on DNA expression levels and the overall impact on genetic regulation.

Organic Acid Production in Fungi

Research on the production of organic acids like fumaric, L-malic, and citric acids by filamentous fungi has revealed the importance of metabolic pathways that could be influenced by compounds like methyl isoferulate . These acids have industrial potential for the production of valuable metabolites, and understanding their biosynthesis can lead to novel applications in biotechnology.

Eigenschaften

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoferulate | |

CAS RN |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What potential antiviral activity does methyl isoferulate exhibit?

A1: Research suggests that methyl isoferulate may have potential as an inhibitor of the influenza M2 channel. Molecular docking studies indicated strong binding affinity of methyl isoferulate to the M2 channel, comparable to the known inhibitor amantadine []. Further research, including in vitro and in vivo studies, is needed to confirm and characterize this potential antiviral activity.

Q2: How does the structure of methyl isoferulate compare to other similar compounds, and what are the implications for its activity?

A2: Methyl isoferulate is a propenoidic phenol structurally similar to methyl ferulate, differing only in the position of a methoxy group on the aromatic ring []. Interestingly, while methyl isoferulate demonstrates binding affinity to the influenza M2 channel [], a study focusing on the oxidation of propenoidic phenols by molecular oxygen, catalyzed by [N,N′-bis(salicylidene)ethane-1,2-diaminato]cobalt(II) found that methyl isoferulate did not react, while methyl ferulate showed activity []. This difference in reactivity highlights the significant impact even subtle structural modifications can have on a compound's activity and interaction with specific targets.

Q3: What research has been done on modifying the structure of methyl isoferulate, and what were the findings?

A3: A study exploring the biosynthesis of lithospermic acids and related nor and neolignans investigated the reaction of methyl isoferulate with FeCl3 or Ag2O [, ]. While the specific findings regarding the biosynthesis hypothesis are not detailed in the provided abstracts, this research suggests that methyl isoferulate can undergo chemical transformations, opening possibilities for synthesizing derivatives with potentially altered biological activities.

Q4: In what plant species has methyl isoferulate been identified?

A4: Methyl isoferulate has been isolated from various plant species, including Nauclea officinalis [], Populus canadensis Moench [], and Withania somnifera dun []. The identification of this compound in diverse plant species suggests its potential involvement in various biological pathways and highlights its availability for further research and potential applications.

Q5: What analytical techniques have been employed to study methyl isoferulate?

A5: Researchers have utilized various analytical methods to characterize and study methyl isoferulate. These methods include spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation [, ]. Additionally, computational methods like molecular docking and molecular dynamics simulations have been employed to investigate its interactions with biological targets [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)

![3-[Acetyl-[3-[dimethyl(octadecyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B49015.png)